molecular formula C18H17ClFN5O B15102567 3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide

3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide

Cat. No.: B15102567
M. Wt: 373.8 g/mol
InChI Key: KYAXCFZEGYOXTR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the butanamide moiety: This step may involve the reaction of the tetrazole intermediate with a butanoyl chloride derivative in the presence of a base.

    Introduction of the 4-chlorophenyl and 3-fluorobenzyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated precursors, bases like sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)butanamide
  • 3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)pentanamide
  • 3-(4-chlorophenyl)-N-(3-fluorobenzyl)-4-(1H-tetrazol-1-yl)hexanamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the 4-chlorophenyl and 3-fluorobenzyl groups with the tetrazole ring. These structural elements may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H17ClFN5O

Molecular Weight

373.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-4-(tetrazol-1-yl)butanamide

InChI

InChI=1S/C18H17ClFN5O/c19-16-6-4-14(5-7-16)15(11-25-12-22-23-24-25)9-18(26)21-10-13-2-1-3-17(20)8-13/h1-8,12,15H,9-11H2,(H,21,26)

InChI Key

KYAXCFZEGYOXTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)CC(CN2C=NN=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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